molecular formula C15H13NO3 B6378392 5-(3-Acetylaminophenyl)-2-formylphenol CAS No. 1262003-88-2

5-(3-Acetylaminophenyl)-2-formylphenol

Cat. No.: B6378392
CAS No.: 1262003-88-2
M. Wt: 255.27 g/mol
InChI Key: KRWXALUNXPYHMS-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-formylphenol is an organic compound with a complex structure, featuring both acetylamino and formyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by formylation. The reaction conditions often require the use of acetic anhydride and formic acid under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and automated reaction monitoring systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetylamino group.

Major Products Formed

    Oxidation: 5-(3-Acetylaminophenyl)-2-carboxyphenol.

    Reduction: 5-(3-Acetylaminophenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and formyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-formylphenol: Lacks the acetyl group, which may affect its reactivity and biological activity.

    5-(3-Acetylaminophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group, leading to different chemical properties.

Uniqueness

5-(3-Acetylaminophenyl)-2-formylphenol is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(7-14)12-5-6-13(9-17)15(19)8-12/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWXALUNXPYHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685221
Record name N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-88-2
Record name N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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